molecular formula C19H19FN6O B2377743 (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 1396784-67-0

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Cat. No.: B2377743
CAS No.: 1396784-67-0
M. Wt: 366.4
InChI Key: CCFKNNCVAMBCNC-UHFFFAOYSA-N
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Description

The compound (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, a fluorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized via a cycloaddition reaction between an azide and a nitrile. The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The fluorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone: is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-(4-fluorophenyl)tetrazol-5-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-14-3-2-4-17(13-14)24-9-11-25(12-10-24)19(27)18-21-23-26(22-18)16-7-5-15(20)6-8-16/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFKNNCVAMBCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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